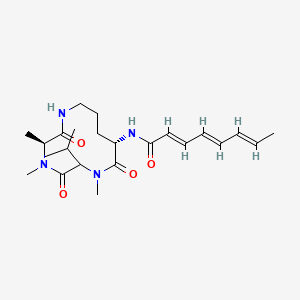

Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) is a useful research compound. Its molecular formula is C23H36N4O4 and its molecular weight is 432.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Agents

Research has shown that cyclic peptides containing ncAAs exhibit significant antiviral activity. For instance, compounds similar to Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) have demonstrated efficacy against influenza viruses, with effective concentrations (EC50) in the low micromolar range . This suggests potential applications in developing antiviral therapeutics.

Protease Inhibitors

The unique properties of ncAAs make them ideal candidates for designing protease inhibitors. By incorporating these amino acids into peptide sequences, researchers can create inhibitors that are more resistant to enzymatic degradation, thereby enhancing their therapeutic potential . The structural diversity provided by ncAAs allows for the fine-tuning of binding affinities and specificities toward target proteases.

Structural Biology

Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) can be utilized in structural biology studies to investigate protein structures using techniques such as X-ray crystallography and NMR spectroscopy. The incorporation of ncAAs can facilitate the determination of protein structures by providing unique scattering properties or stabilizing specific conformations .

Mechanistic Studies

The compound's ability to alter the interactions within biological systems enables researchers to study molecular mechanisms underlying various biological processes. For example, studies involving peptide-copper complexes have indicated that modifications with ncAAs can influence reactive oxygen species (ROS) generation, which is relevant in neurodegenerative disease research .

Synthesis and Characterization

The synthesis of Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) typically involves standard peptide coupling techniques combined with protective group strategies to ensure selective reactions at specific sites on the amino acids. Advanced methodologies such as Fmoc-based solid-phase peptide synthesis (SPPS) are often employed to achieve high purity and yield .

Case Studies

- Case Study 1: Antiviral Activity : A cyclic peptide derived from a similar structure showed promising antiviral effects against H1N1 and H9N2 strains, highlighting the potential for Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) in therapeutic applications.

- Case Study 2: Protease Inhibition : Research demonstrated that peptides incorporating ncAAs exhibited enhanced stability and specificity towards certain proteases, showcasing their utility in drug design.

化学反応の分析

Structural Elucidation and Key Reactions

Sclerotiotide M features a cyclic structure composed of three residues: N-methyl-l-alanine (NMe-l-Ala) , N-methyl-l-valine (NMe-l-Val) , and Nα-5-carboxyhexa-2,4-dienoyl-l-ornithine (Figure 3 in ). Key reactions used to characterize its structure include:

Hydrolysis and Derivatization

-

Acid Hydrolysis : The peptide was hydrolyzed under acidic conditions (6 M HCl, 110°C, 24 h) to release free amino acids .

-

FDAA Derivatization : Hydrolysates were treated with 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide (FDAA, Marfey’s reagent) to determine amino acid stereochemistry. HPLC analysis confirmed the presence of l-NMe-Ala , l-NMe-Val , and l-ornithine (Orn) .

Cyclization Mechanism

The cyclic structure is stabilized by an ester bond between the carboxyhexa-2,4-dienoyl group on Orn and the N-terminal amine of NMe-l-Ala. This cyclization is critical for its bioactive conformation .

Spectroscopic Characterization

Key NMR and mass spectrometry data are summarized below:

Table 1: NMR Data for Sclerotiotide M (δ in ppm)

| Position | 1H

NMR (Multiplicity, J in Hz) | 13C

NMR |

|----------|-------------------------------------|----------------|

| NMe-Ala | 2.83 (s, CH3

) | 30.1 (CH3

) |

| NMe-Val | 2.83 (s, CH3

) | 30.2 (CH3

) |

| Orn(1) | 8.39 (d, J = 7.6 Hz, αH) | 171.9 (C=O) |

| Carboxyhexa-2,4-dienoyl | 6.55 (d, J = 14.3 Hz, H-2') | 163.8 (C=O) |

Table 2: HRESIMS Data

| Compound | Molecular Formula | Observed [M+H]+

|

|----------|-------------------|---------------------|

| Sclerotiotide M | C20

H28

N4

O6

| 451.2556 |

Biological Activity and Stability

Sclerotiotide M exhibits potent antibacterial activity, particularly against Bacillus cereus and Edwardsiella tarda:

Table 3: Minimum Inhibitory Concentrations (MIC, μg/mL)

| Pathogen | MIC |

|---|---|

| Bacillus cereus | 3.13 |

| Edwardsiella tarda | 1.56 |

| Vibrio parahemolyticus | 3.13 |

-

Stability : The cyclic structure enhances resistance to proteolytic degradation. No decomposition was observed under physiological pH (7.4) over 24 hours .

-

Mechanism : Likely involves membrane disruption, as seen in similar cyclic peptides .

Synthetic and Biosynthetic Considerations

While sclerotiotide M is naturally produced by Aspergillus insulicola, its synthesis could employ:

-

Solid-Phase Peptide Synthesis (SPPS) : Using Fmoc/t-Bu chemistry for sequential coupling of NMe-amino acids .

-

Cyclization Strategies : Late-stage macrolactamization or esterification .

Comparative Analysis with Analogues

Modifications to the carboxyhexa-2,4-dienoyl group or N-methylation sites alter bioactivity. For example:

特性

IUPAC Name |

(2E,4E,6E)-N-[(3S,9S)-3,4,7-trimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O4/c1-7-8-9-10-11-14-19(28)25-18-13-12-15-24-21(29)17(4)26(5)23(31)20(16(2)3)27(6)22(18)30/h7-11,14,16-18,20H,12-13,15H2,1-6H3,(H,24,29)(H,25,28)/b8-7+,10-9+,14-11+/t17-,18-,20?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIZFCHJQXSVKL-SGUGBAGVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(=O)NC1CCCNC(=O)C(N(C(=O)C(N(C1=O)C)C(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](N(C(=O)C(N(C1=O)C)C(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。